2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNDPILSHJBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 2-chlorobenzenethiol with morpholine and an appropriate ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antitumor activity.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially disrupting normal cellular processes and leading to cell death in tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone with four analogs identified in the literature:
Key Observations
a. Core Structure Variations
- Target vs. PDMP: The target’s ethanone backbone contrasts with PDMP’s propanol structure, which includes a hydroxyl group critical for its bioactivity as a glucosyltransferase inhibitor .
- Target vs.
b. Substituent Effects
Biological Activity
The compound 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal and agricultural chemistry. This article explores its synthesis, biological properties, and potential applications, drawing from various research findings.
Chemical Structure and Synthesis
The molecular structure of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone features a chlorophenyl group attached to a morpholine ring through a sulfur atom. The synthesis typically involves the reaction of 2-chlorobenzenethiol with morpholine and an appropriate ketone, often facilitated by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution. Optimization techniques like recrystallization are employed to enhance yield and purity.
Antitumor Properties
Research indicates that 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone exhibits significant antitumor activity . Mechanistic studies suggest it interacts with cellular proteins and enzymes, disrupting normal cellular processes and inducing apoptosis in tumor cells. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
These findings highlight its potential as a lead compound for developing new anticancer therapies.
Antifungal Activity
In addition to its antitumor properties, the compound has shown promising antifungal activity against strains of Botrytis cinerea, a significant pathogen in agriculture. In vitro assays revealed effective concentrations (EC50 values) as low as 0.10 mg/L against sensitive strains, while resistant strains exhibited higher EC50 values of approximately 3.32 mg/L.
The biological activity of this compound is attributed to its ability to inhibit specific proteins involved in cell survival and proliferation. By binding to these targets, it modulates critical cellular pathways that lead to cell death in tumor cells and inhibition of fungal growth.
Study on Antitumor Efficacy
A study conducted at the Regional Center for Mycology and Biotechnology evaluated the antitumor effects of several derivatives of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that compounds derived from this scaffold exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting enhanced potency and selectivity .
Agricultural Application
Another study focused on the compound's application in agriculture, specifically targeting Botrytis cinerea. The results showed that formulations containing 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone effectively reduced fungal growth in controlled environments, paving the way for its use as a novel fungicide.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Nucleophilic substitution or condensation reactions are common. For example, coupling 2-chlorothiophenol with a morpholine-substituted ketone precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Optimize solvent choice (polar aprotic solvents like DMF or ethanol enhance reactivity) and temperature (60–80°C for 12–24 hours) to improve yield .
- Step 3 : Monitor reaction progress via TLC or GC-MS to ensure completion and minimize side products .
- Key Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 65–70 | >95% |
| Ethanol | 60 | 50–55 | 90% |
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structure, particularly for confirming the sulfanyl-morpholino spatial arrangement .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and morpholine signals (δ 3.6–3.8 ppm for N-CH₂ groups) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Variable Control : Standardize purity thresholds (>98% by HPLC) and solvent systems (e.g., DMSO concentration in assays) to reduce variability .
- Structural Validation : Use X-ray crystallography to confirm absence of polymorphic or tautomeric forms that may alter bioactivity .
- Dose-Response Studies : Perform IC₅₀ assays under consistent conditions (e.g., pH 7.4, 37°C) to compare potency .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via the morpholino group’s hydrogen-bonding capability .
- DFT Calculations : Analyze electron density maps to predict regioselectivity in sulfanyl-group reactions .
- Key Insight : The morpholino group enhances solubility, enabling better ligand-protein docking scores compared to non-polar analogs .
Q. How does the morpholino group influence stability under varying pH conditions?
- Experimental Design :
- pH Stability Assay : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC .
- Kinetic Analysis : Calculate half-life (t₁/₂) at each pH to identify optimal storage conditions.
- Results :
| pH | t₁/₂ (hours) | Degradation Products |
|---|---|---|
| 2 | 12 | Sulfoxide derivatives |
| 7.4 | 72 | None |
| 10 | 24 | Morpholine hydrolysis |
Methodological Challenges and Solutions
Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?
- Root Causes :
- Impurities in starting materials (e.g., 2-chlorothiophenol oxidation).
- Inconsistent anhydrous conditions leading to side reactions .
- Solutions :
- Purify precursors via column chromatography.
- Use inert atmospheres (N₂/Ar) during synthesis .
Q. What strategies validate the compound’s mechanism in enzyme inhibition studies?
- Kinetic Assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the compound to assess competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kₐ) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
